

(Rac)-Terreic acid chemical structure and stereochemistry

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Compound of Interest

Compound Name: (Rac)-Terreic acid

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(Rac)-Terreic Acid: A Comprehensive Technical Guide

This guide provides an in-depth overview of the chemical structure, stereochemistry, and key identifiers of **(Rac)-Terreic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

(Rac)-Terreic acid is the racemic form of Terreinic acid, a natural product produced by the fungus *Aspergillus terreus*.^[1] The molecule is a bicyclic compound featuring a quinone epoxide moiety.^[2] Its systematic IUPAC name is (±)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.

The core structure consists of a six-membered ring fused to an epoxide ring. The six-membered ring contains two ketone groups, a hydroxyl group, and a methyl group attached to a carbon-carbon double bond. The presence of two stereocenters at the epoxide ring carbons (C1 and C6) gives rise to enantiomers.

The naturally occurring form is the (-)-enantiomer, specifically (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.^{[1][2][3]} **(Rac)-Terreic acid**, as the name implies, is a 1:1 mixture of the (1R,6S) and (1S,6R) enantiomers.

Key Structural Features:

- Quinone Epoxide Core: This functional group is crucial for its biological activity.
- Two Stereocenters: Located at the carbons of the epoxide ring.
- Enolic Hydroxyl Group: Contributes to its acidic nature.

Below is a diagram illustrating the chemical structure of one of the enantiomers of Terreinic acid. **(Rac)-Terreic acid** would be an equal mixture of this structure and its mirror image.

Caption: Chemical structure of a Terreinic acid enantiomer.

Physicochemical Data and Identifiers

This section summarizes the key physicochemical properties and chemical identifiers for Terreinic acid, which are applicable to the racemic mixture.

Property	Value
Molecular Formula	C ₇ H ₆ O ₄
Molecular Weight	154.12 g/mol [3]
Appearance	Pale yellow solid[4]
Melting Point	127-127.5 °C[4]
pKa	4.5[4]
Solubility	Soluble in DMSO (10 mg/ml), ethanol, methanol, and water (5 mg/ml).[2] Also soluble in ether, acetone, and hot cyclohexane. Slightly soluble in water.
UV max (in Ethanol)	213, 316 nm[2]
Optical Rotation ([α] _D)	For (-)-Terreic acid: Varies with solvent. -16.6° (chloroform), +74.3° (pH 7 phosphate buffer). For (Rac)-Terreic acid, the net rotation is zero.

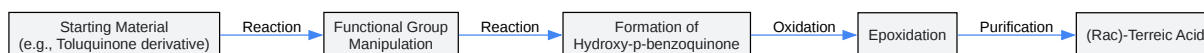
Identifier	Value
IUPAC Name	(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione[1][2][5]
SMILES	<chem>CC1=C(C(=O)[C@H]2--INVALID-LINK--O2)O</chem> [1][4][5][6][7]
InChI	InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1[2][5][6]
InChIKey	ATFNSNUJZOYXFC-RQJHMYQMSA-N[2][5][6]
CAS Number	121-40-4 (for (-)-Terreic acid)[2][3]
PubChem CID	91437[5][6]

Synthesis and Experimental Protocols

The synthesis of **(Rac)-Terreic acid** has been reported in the literature. A common approach involves the epoxidation of a suitable precursor, such as 2-hydroxy-3-methyl-p-benzoquinone.

A detailed experimental protocol for the synthesis of racemic Terreic acid can be found in the work of Rashid and Read (1967). An alternative synthesis and a method for the resolution of the isomers were later described by Sheehan and Lo (1974).

The general workflow for a synthetic route to **(Rac)-Terreic acid** is outlined below.



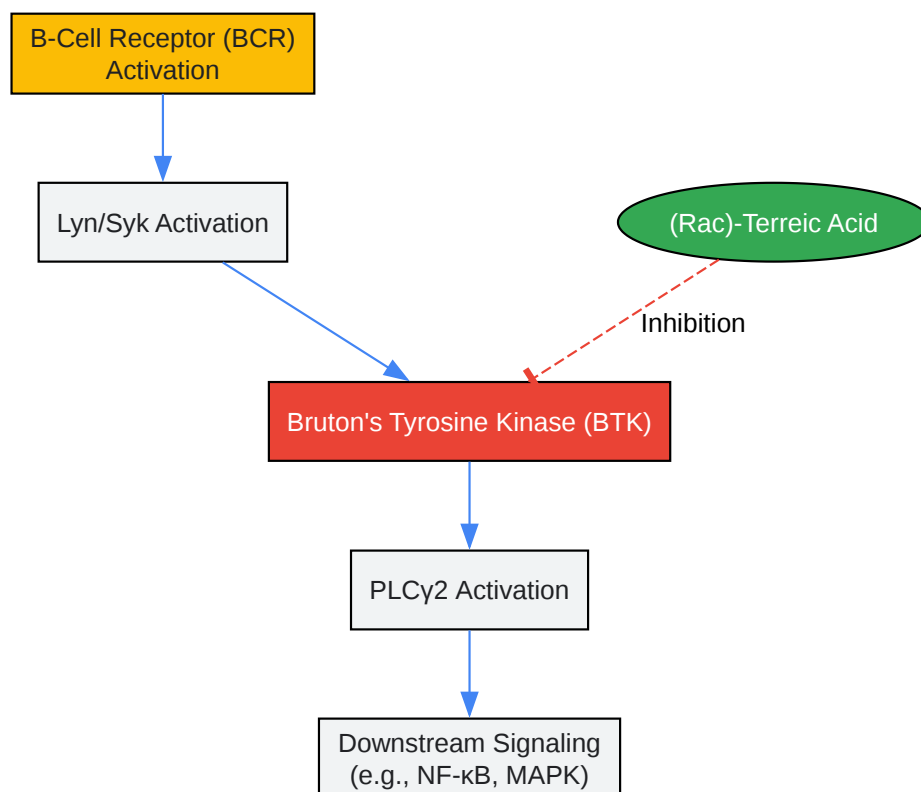
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Caption: Generalized synthetic workflow for **(Rac)-Terreic acid**.

Biological Activity and Signaling Pathways

Terreic acid has been shown to possess a range of biological activities, including antibacterial and antitumor effects.^[1] It is known to be an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.^{[1][2]} The inhibitory action of Terreic acid on BTK is a subject of interest in the development of novel therapeutics.

The interaction of Terreic acid with the BTK signaling pathway can be visualized as follows:



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Caption: Inhibition of the BTK signaling pathway by Terreinic acid.

Conclusion

(Rac)-Terreic acid, as a racemic mixture of a biologically active natural product, presents a valuable subject for chemical and pharmacological research. Its well-defined structure, coupled with its known inhibitory effects on key signaling pathways, makes it a compound of interest for drug discovery and development. This guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for further investigation.

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